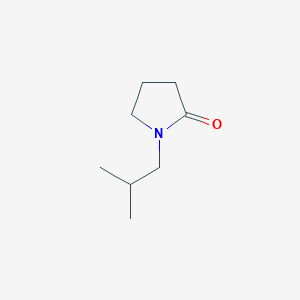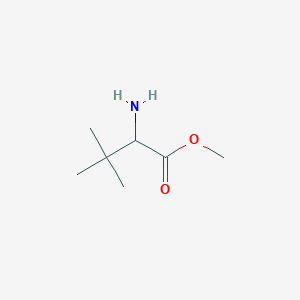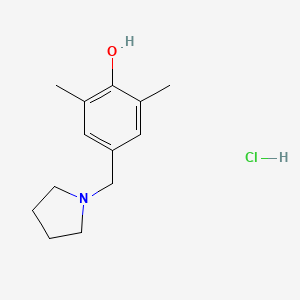
2,6-Dimethyl-4-(Pyrrolidin-1-ylmethyl)phenolhydrochlorid
Übersicht
Beschreibung
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is a synthetic organic compound with the molecular formula C13H20ClNO. It is characterized by the presence of a phenol group substituted with two methyl groups at the 2 and 6 positions, and a pyrrolidin-1-ylmethyl group at the 4 position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways, leading to different downstream effects .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of compounds, especially those with a pyrrolidine ring .
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.
Cellular Effects
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular behavior over extended periods of exposure to the compound .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to changes in overall cellular function. Its interactions with specific enzymes can modulate their activity, leading to alterations in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and pyrrolidine.
Alkylation Reaction: The 2,6-dimethylphenol undergoes an alkylation reaction with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain applications.
4-(Pyrrolidin-1-ylmethyl)phenol: Does not have the methyl groups at the 2 and 6 positions, which can affect its reactivity and properties.
Uniqueness
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVORQMUWFUIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379001 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-04-4 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
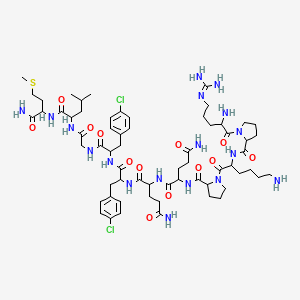
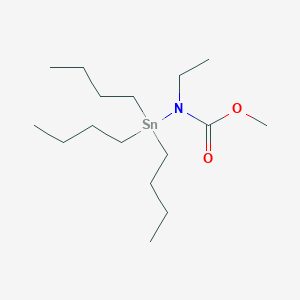

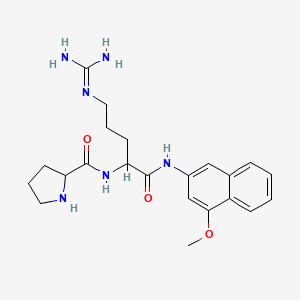
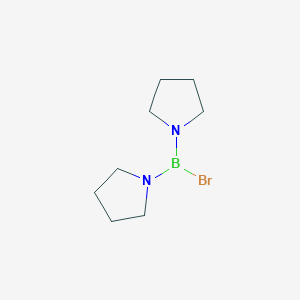

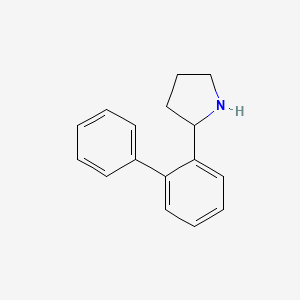
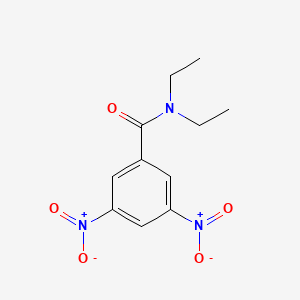
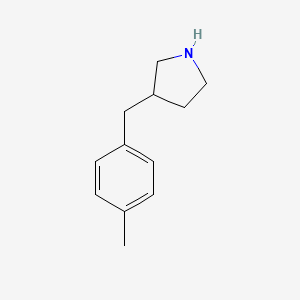
![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)
